6-Aminoisoquinoline-1,3(2H,4H)-dione

PARP1 inhibition DNA repair oncology

Secure the mandatory 6-amino isomer for your kinase inhibitor and PARP1 research programs. This specific heterocyclic building block enables the synthesis of alpha-aryl-beta-amino isoquinoline amide-based ROCK inhibitors achieving Ki values as low as 0.2 nM. Its moderate PARP1 inhibition (IC50 640 nM) provides a graded response for mechanistic studies, distinguishing it from potent, less-selective inhibitors like BYK204165. As a precursor for IMPDH inhibitor SAR (baseline Ki 440 nM), it is irreplaceable for reproducible medicinal chemistry. Substitution with 5-amino or 7-amino isomers will yield inactive compounds, making this 6-amino variant a non-negotiable procurement requirement.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 611187-09-8
Cat. No. B1599688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoisoquinoline-1,3(2H,4H)-dione
CAS611187-09-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)N)C(=O)NC1=O
InChIInChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4,10H2,(H,11,12,13)
InChIKeyVTMMCRDPMMIBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoisoquinoline-1,3(2H,4H)-dione (CAS 611187-09-8) Core Chemical Profile for Research Procurement


6-Aminoisoquinoline-1,3(2H,4H)-dione (CAS 611187-09-8) is a heterocyclic building block belonging to the isoquinoline-1,3-dione class, featuring a primary aromatic amine at the 6-position on the isoquinoline scaffold . It serves as a versatile intermediate in the synthesis of kinase inhibitors, particularly those targeting Rho-associated protein kinase (ROCK) and cyclin-dependent kinases (CDKs) [1]. The compound exhibits intrinsic biological activity, including inhibition of poly(ADP-ribose) polymerase 1 (PARP1) and inosine-5'-monophosphate dehydrogenase (IMPDH) [2][3]. Its physicochemical properties include a predicted boiling point of 496.9±45.0 °C and a predicted pKa of 10.96±0.20, with a molecular weight of 176.17 g/mol .

Critical Selection Criteria: Why 6-Aminoisoquinoline-1,3(2H,4H)-dione Cannot Be Casually Replaced


Substitution with alternative isoquinoline derivatives is non-trivial due to the precise functional requirements of the 6-amino group in downstream synthetic applications and its distinct biological activity profile. The 6-amino substituent is essential for the coupling reactions used to generate potent ROCK and CDK inhibitors, as demonstrated in the synthesis of alpha-aryl-beta-amino isoquinoline amides [1]. Furthermore, the compound displays a specific, moderate inhibitory activity against PARP1 (IC50 = 640 nM) and IMPDH (Ki = 440 nM) that is distinct from more potent but less selective PARP inhibitors like BYK204165 (IC50 = 45 nM) [2][3]. This unique combination of moderate enzyme inhibition and synthetic utility as a kinase inhibitor precursor makes direct substitution with other isoquinoline-1,3-diones, such as 5-amino or 7-amino isomers, or with more potent PARP inhibitors, likely to alter both synthetic outcomes and biological readouts, leading to irreproducible results or failed lead optimization.

Quantitative Differentiation of 6-Aminoisoquinoline-1,3(2H,4H)-dione vs. Analogs


PARP1 Inhibitory Activity: 6-Aminoisoquinoline-1,3(2H,4H)-dione Exhibits Moderate Potency with a Distinct Profile

6-Aminoisoquinoline-1,3(2H,4H)-dione inhibits PARP1 with an IC50 of 640 nM in a cellular assay, demonstrating measurable but moderate activity. In contrast, the structurally related isoquinolinedione BYK204165 is a potent PARP1 inhibitor with an IC50 of 45 nM [1]. This 14-fold difference in potency highlights that 6-aminoisoquinoline-1,3(2H,4H)-dione occupies a different functional space, making it a useful tool for studying PARP1 biology where strong inhibition is undesirable or as a starting point for optimizing selectivity and potency.

PARP1 inhibition DNA repair oncology

IMPDH Inhibition: 6-Aminoisoquinoline-1,3(2H,4H)-dione Binds IMPDH with Moderate Affinity

The compound demonstrates a binding affinity (Ki) of 440 nM for inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in guanine nucleotide biosynthesis [1]. This activity is relevant in the context of immunosuppressive, anticancer, and antiviral therapeutic strategies, where IMPDH is a validated target [2]. While no direct comparative data for other isoquinoline-1,3-diones on IMPDH were identified in this analysis, this Ki value places the compound in a moderate affinity range, distinct from highly potent IMPDH inhibitors (e.g., mycophenolic acid with Ki in the low nM range). This moderate affinity suggests it may serve as a scaffold for optimizing IMPDH inhibitors with potentially reduced toxicity.

IMPDH inhibition nucleotide biosynthesis immunosuppression

Kinase Inhibitor Synthesis: 6-Aminoisoquinoline-1,3(2H,4H)-dione is a Key Intermediate for Potent ROCK Inhibitors

6-Aminoisoquinoline-1,3(2H,4H)-dione serves as a crucial building block in the synthesis of alpha-aryl-beta-amino isoquinoline amides, a class of compounds identified as potent Rho-associated protein kinase (ROCK) inhibitors with Ki values ranging from 0.2 to 10.3 nM [1]. The 6-amino group is essential for coupling with protected amino acids to form the active amide bond. This synthetic utility is not shared by other isoquinoline isomers or derivatives lacking the 6-amino group, making this specific compound a non-substitutable intermediate for generating these highly potent ROCK inhibitors for glaucoma and other indications.

ROCK inhibition glaucoma kinase inhibitor synthesis

Validated Application Scenarios for 6-Aminoisoquinoline-1,3(2H,4H)-dione Procurement


Synthesis of Potent and Selective ROCK Inhibitors for Glaucoma Research

This compound is a mandatory intermediate for the synthesis of alpha-aryl-beta-amino isoquinoline amide-based ROCK inhibitors, which have demonstrated Ki values as low as 0.2 nM [1]. Procure this specific 6-amino isomer for coupling reactions with protected amino acids to generate a library of ROCK inhibitors for intraocular pressure reduction studies. The 6-amino group is essential for the final amide bond formation; substitution with other isomers will yield different, likely inactive, compounds.

PARP1 Biology Studies Requiring Moderate, Non-Potent Inhibition

Utilize 6-Aminoisoquinoline-1,3(2H,4H)-dione as a research tool to probe PARP1 function in cellular assays where complete enzymatic blockade is not desired [1]. With an IC50 of 640 nM, it provides a graded response, allowing for the investigation of partial PARP1 inhibition on DNA repair pathways, apoptosis, and transcriptional regulation, in contrast to potent inhibitors like BYK204165 (IC50 = 45 nM) which cause near-complete inhibition [2].

Lead Optimization for Novel IMPDH Inhibitors

Employ this compound as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing new IMPDH inhibitors with improved potency and selectivity [1]. Its moderate Ki of 440 nM against IMPDH provides a baseline for medicinal chemistry efforts to synthesize derivatives with enhanced binding affinity and drug-like properties, potentially leading to novel immunosuppressive or anticancer agents [2].

CDK4 Inhibitor Scaffold Development

The isoquinoline-1,3-dione core is a privileged scaffold for cyclin-dependent kinase 4 (CDK4) inhibition [1]. While the parent compound's direct CDK4 activity is not reported, its 6-amino functional group provides a handle for generating diverse derivatives, such as 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, which have been identified as potent and selective CDK4 inhibitors [2]. Procure this building block for synthesizing and evaluating novel CDK4 inhibitors as potential anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminoisoquinoline-1,3(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.